molecular formula C18H18N2O3S B2839665 [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate CAS No. 871547-04-5

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate

Cat. No.: B2839665
CAS No.: 871547-04-5
M. Wt: 342.41
InChI Key: AKWMCKWCWILLFG-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, linked to a carbamoyl group and a cyanocyclohexyl moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the benzothiophene derivative with isocyanates or carbamoyl chlorides.

    Attachment of the Cyanocyclohexyl Moiety: This step often involves nucleophilic substitution reactions where a cyanocyclohexyl halide reacts with the carbamoyl intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring or the carbamoyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may study its effects on specific biological pathways to identify new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate
  • [(1-Cyanocyclohexyl)carbamoyl]methyl thiophene-2-carboxylate

Uniqueness

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c19-12-18(8-4-1-5-9-18)20-16(21)11-23-17(22)15-10-13-6-2-3-7-14(13)24-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWMCKWCWILLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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